molecular formula C23H28O7 B1257643 Epimagnolin A

Epimagnolin A

Cat. No. B1257643
M. Wt: 416.5 g/mol
InChI Key: MFIHSKBTNZNJIK-ZPGKAZOCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epimagnolin A is a natural product found in Hernandia ovigera, Annona mucosa, and Magnolia biondii with data available.

Scientific Research Applications

Anti-Inflammatory Effects

Epimagnolin A, extracted from the flower buds of Magnolia fargesii, has shown potential in the realm of anti-inflammatory treatments. A study revealed that Epimagnolin A can significantly reduce the production of IL-6, a pro-inflammatory cytokine, in PMA-stimulated THP-1 cells. This effect is attributed to the inhibition of p38/NF‐κB and AP‐1 signaling pathways, suggesting that Epimagnolin A might be a promising compound for treating inflammatory diseases (Chun et al., 2019).

Interaction with ABC Transporters

Epimagnolin A has been studied for its interaction with human ATP-binding cassette (ABC) transporter ABCB1, a crucial protein for drug and xenobiotic pharmacokinetics. Research indicates that Epimagnolin A can inhibit the export of calcein in Flp-In-293/ABCB1 cells and stimulate the ATPase activity of ABCB1. These findings point to Epimagnolin A affecting the transport activity of ABCB1, potentially impacting drug resistance mechanisms (Mitani et al., 2018).

Cancer Treatment Potential

In cancer research, Epimagnolin A has been identified as a compound that may target mTOR, a key element in carcinogenesis and cancer cell proliferation. It was found to inhibit cell proliferation and transformation by impacting the mTOR-Akt-p70S6K and mTOR-Akt-GSK3β-AP‐1 signaling pathways, suggesting potential as a chemopreventive or therapeutic agent for cancer treatment, particularly for lung cancer cells (Yoo et al., 2019).

properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

(3R,3aS,6S,6aS)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m1/s1

InChI Key

MFIHSKBTNZNJIK-ZPGKAZOCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC

SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC

synonyms

epimagnolin
epimagnolin A
magnolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epimagnolin A
Reactant of Route 2
Epimagnolin A
Reactant of Route 3
Epimagnolin A
Reactant of Route 4
Epimagnolin A
Reactant of Route 5
Reactant of Route 5
Epimagnolin A
Reactant of Route 6
Reactant of Route 6
Epimagnolin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.